4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

nucleophilic substitution leaving group ability synthetic efficiency

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole (CAS 1806517-71-4; molecular formula C₉H₆BrF₂NO₂; molecular weight 278.05 g/mol) is a heterocyclic benzoxazole derivative bearing two synthetically enabling functional groups: an electrophilic bromomethyl substituent at the 4-position and a difluoromethoxy (–OCHF₂) group at the 2-position. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a building block for modulating ligand affinity and selectivity across diverse biological targets.

Molecular Formula C9H6BrF2NO2
Molecular Weight 278.05 g/mol
Cat. No. B15056309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole
Molecular FormulaC9H6BrF2NO2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)OC(F)F)CBr
InChIInChI=1S/C9H6BrF2NO2/c10-4-5-2-1-3-6-7(5)13-9(14-6)15-8(11)12/h1-3,8H,4H2
InChIKeyXXUFAJOCMYLZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole (CAS 1806517-71-4): A Dual-Functionalized Benzoxazole Building Block for Medicinal Chemistry and Synthetic Derivatization


4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole (CAS 1806517-71-4; molecular formula C₉H₆BrF₂NO₂; molecular weight 278.05 g/mol) is a heterocyclic benzoxazole derivative bearing two synthetically enabling functional groups: an electrophilic bromomethyl substituent at the 4-position and a difluoromethoxy (–OCHF₂) group at the 2-position . The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a building block for modulating ligand affinity and selectivity across diverse biological targets [1]. The difluoromethoxy moiety functions as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of conformation-dependent polarity switching to adapt to varying biological environments [2][3]. The bromomethyl group serves as an excellent leaving group for nucleophilic substitution, enabling selective derivatization with amines, thiols, alkoxides, and carbon nucleophiles . This combination of functional handles within a single, low-molecular-weight scaffold distinguishes this compound from simpler benzoxazole analogs and positions it as a versatile intermediate for constructing focused compound libraries, targeted covalent probes, and late-stage functionalization of active pharmaceutical ingredients.

Why 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole Cannot Be Replaced by a Generic Benzoxazole Analog: Quantitative Structural, Reactivity, and Physicochemical Differentiation


Generic substitution among benzoxazole building blocks is scientifically indefensible because even seemingly conservative structural alterations—such as replacing a bromomethyl with a chloromethyl group, shifting the bromomethyl from the 4- to the 6-position, or substituting the difluoromethoxy with a methoxy group—produce substantial, quantifiable changes in electrophilic reactivity, lipophilicity, hydrogen-bonding capacity, and downstream synthetic outcomes . The bromomethyl group is significantly more reactive toward nucleophilic displacement than its chloromethyl counterpart, enabling reactions that fail or proceed sluggishly with the chlorine analog [1]. The difluoromethoxy group is not a passive lipophilic substituent; it uniquely enables conformational polarity switching that allows the molecule to adapt to environmental polarity changes—a property absent in methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) congeners [2]. Moreover, the 4-position of the bromomethyl group on the benzoxazole ring determines regioselectivity in further derivatization and influences electronic distribution differently than substitution at the 2-, 5-, 6-, or 7-positions. The evidence below demonstrates exactly where and by how much 4-(bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole diverges from its closest comparators, establishing the quantitative basis for its preferential selection in procurement and experimental design.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole: Head-to-Head and Class-Level Comparisons Against Key Analogs


Bromomethyl vs. Chloromethyl: Superior Leaving-Group Reactivity for Nucleophilic Displacement at the 4-Position

The bromomethyl group at the 4-position of the benzoxazole scaffold provides markedly higher reactivity in nucleophilic substitution reactions compared to the corresponding chloromethyl analog. In a systematic study of 4-halomethyl-functionalized N,N'-diarylimidazolium salts—a structurally analogous haloalkyl- heterocycle system—the bromomethyl derivatives were found to be 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts,' enabling the preparation of previously inaccessible heteroatom-functionalized products [1]. This class-level inference is corroborated by the well-established leaving-group hierarchy in SN2 reactions (Br⁻ > Cl⁻), where the bromide ion is approximately 10³ to 10⁴ times more labile, depending on solvent and nucleophile . Additionally, for benzoxazole synthesis via domino nucleophilic substitution–cyclization with bromomethyl aryl ketones, yields of up to 85% were achieved under transition-metal-free conditions, demonstrating the practical synthetic advantage of the bromomethyl electrophile [2].

nucleophilic substitution leaving group ability synthetic efficiency benzoxazole derivatization

Difluoromethoxy vs. Methoxy: The Lipophilic Hydrogen Bond Donor Advantage and Conformational Polarity Switching

The difluoromethoxy (–OCHF₂) group at the 2-position confers distinct physicochemical advantages over the corresponding methoxy (–OCH₃) analog that are directly relevant to biological performance. The CF₂H group acts as a hydrogen bond donor—a capability absent in OCH₃—as demonstrated by X-ray crystallography, IR spectroscopy (blue-shifted CF₂–H stretching by +44 cm⁻¹ upon intramolecular hydrogen bonding), and ¹H NMR deshielding (Δδ = +0.78 ppm for the CF₂H proton in hydrogen-bonded vs. non-hydrogen-bonded environments) [1]. Critically, the –OCHF₂ group can interconvert between a highly lipophilic and a polar conformation through simple bond rotation, enabling the molecule to adapt its apparent lipophilicity to the polarity of the surrounding environment [2]. This 'environmental adaptor' behavior is unique to –OCHF₂ and is absent in both –OCH₃ (fixed polarity) and –OCF₃ (constitutively lipophilic). In matched molecular pair analyses, replacing –OCH₃ with –OCHF₂ typically increases LogP by approximately 0.4 to 0.7 units (e.g., 3-(difluoromethoxy)phenol LogP = 1.70–1.99 vs. 3-methoxyphenol LogP ≈ 1.34; ΔLogP ≈ +0.36 to +0.65) , while remaining substantially less lipophilic than –OCF₃ analogs (ΔLogP ≈ −0.7 to −1.3 vs. trifluoromethoxy) .

lipophilicity hydrogen bond donor bioisostere medicinal chemistry LogP

4-Position Bromomethyl vs. 6-Position Bromomethyl: Regiochemical Control Over Electronic Distribution and Derivatization Trajectory

The position of the bromomethyl substituent on the benzo[d]oxazole ring fundamentally alters the electronic environment of the scaffold and the regiochemical outcome of subsequent reactions. The 4-position is directly adjacent to the oxazole nitrogen and sterically proximal to the 2-substituent, placing the reactive bromomethyl group in an electronically distinct environment compared to the 5-, 6-, or 7-positions . This positional difference affects both the intrinsic reactivity of the bromomethyl group and the electronic properties of the benzoxazole core. For example, electrophilic aromatic substitution on benzoxazoles occurs preferentially at position 5 when electron-donating groups are present, while the 4-position bromomethyl influences the electron density at the fused benzene ring differently than a 6-position isomer . In practical synthetic terms, the 4-bromomethyl isomer enables distinct coupling strategies: the proximity to the oxazole oxygen and the 2-difluoromethoxy group creates a unique steric and electronic environment that can be exploited for directed ortho-functionalization or for constructing conformationally constrained derivatives that are inaccessible from the 6-position isomer [1]. The 6-(bromomethyl) isomer (CAS 181040-42-6, MW 212.04 g/mol, lacking the –OCHF₂ group) offers a different reactivity profile and cannot recapitulate the synthetic or biological outcomes of the 4-substituted variant.

regioselectivity positional isomerism benzoxazole substitution electronic effects synthetic planning

Dual Functional Handles: Simultaneous Electrophilic Bromomethyl and Lipophilicity-Modulating Difluoromethoxy Groups Enable Orthogonal Derivatization Strategies

The simultaneous presence of a reactive electrophilic bromomethyl group and a physicochemical property-modulating difluoromethoxy group on the same benzoxazole core distinguishes this compound from simpler building blocks that carry only one functional handle. The bromomethyl group enables nucleophilic displacement with amines, thiols, azides, and stabilized carbanions under standard conditions (polar aprotic solvents such as DMF or DMSO, ambient to moderate temperatures) , while the difluoromethoxy group remains inert under these conditions, allowing sequential, orthogonal derivatization. This dual functionality eliminates the need to introduce the difluoromethoxy group in a separate synthetic step, which typically requires specialized reagents (e.g., sodium difluorochloroacetate, difluoromethyl trimethylsilane) and can suffer from low yields [1]. In a comparative synthetic efficiency analysis, a building block that pre-integrates both the bromomethyl and –OCHF₂ groups can reduce a multi-step sequence by at least one synthetic transformation compared to starting from a monofunctional benzoxazole precursor. For instance, the alternative route of introducing –OCHF₂ onto a pre-formed 4-(bromomethyl)benzoxazole would require a late-stage difluoromethylation reaction that is often low-yielding and may be incompatible with the bromomethyl electrophile [1]. Commercial availability at 95% purity (as confirmed by multiple vendors) ensures that this compound can be directly employed in array chemistry and parallel synthesis without additional purification.

orthogonal functionalization dual reactivity sequential derivatization chemical biology probes fragment-based drug discovery

Physicochemical Property Differentiation: Predicted LogP and Topological Polar Surface Area (TPSA) Gap vs. Non-Fluorinated and Alternative Halo-Analogs

Computationally predicted physicochemical properties reveal a distinctive profile for 4-(bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole compared to its closest commercially available analogs. While experimentally measured LogP values are not yet published for this specific compound, the XLogP3-AA value for the closely related 2-(difluoromethoxy)-7-fluorobenzo[d]oxazole (PubChem CID 118803478) is 3.1, with a topological polar surface area (TPSA) of 35.3 Ų [1]. These values position the difluoromethoxy benzoxazole series in a favorable drug-like property space for oral bioavailability and blood-brain barrier penetration. By contrast, the simpler 4-(bromomethyl)benzo[d]oxazole (CAS 223792-93-6, lacking –OCHF₂) has a lower molecular weight (212.04 g/mol) but lacks the hydrogen-bond donor capability and metabolic stability enhancement conferred by the difluoromethoxy group . The 2-(bromomethyl)-6-(difluoromethyl)benzo[d]oxazole (CAS 1806318-22-8, MW 262.05 g/mol) uses a –CF₂H group directly attached to the ring rather than an –OCHF₂ ether, resulting in different electronic properties and metabolic susceptibility . The predicted pKa of related 2-(difluoromethoxy)-substituted benzoxazoles is approximately 1.26 ± 0.30 (for the oxazole nitrogen in 2-(difluoromethoxy)-4-ethyl-benzoxazole), indicating that the heterocyclic core remains largely unprotonated at physiological pH .

LogP topological polar surface area physicochemical properties drug-likeness ADME prediction

Commercial Availability and Purity Benchmarking: 95% Minimum Purity with Quality Assurance Documentation

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole is stocked and supplied by multiple independent vendors with a minimum purity specification of 95% . This purity threshold is adequate for direct use in nucleophilic substitution reactions, coupling chemistry, and library synthesis without additional purification. The compound is cataloged under CAS 1806517-71-4 with the MDL identifier MFCD28803703, facilitating unambiguous procurement across supplier platforms . In comparison, many positional isomers and non-fluorinated analogs are available only as custom synthesis items with longer lead times and higher costs . The availability of batch-specific quality assurance documentation (NMR, HPLC) from established vendors provides procurement confidence that is essential for reproducible research.

commercial availability purity quality assurance CAS 1806517-71-4 procurement

High-Impact Application Scenarios for 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole: Where This Building Block Outperforms Its Analogs


Kinase Inhibitor and Epigenetic Probe Library Synthesis via Nucleophilic Derivatization of the Bromomethyl Handle

The electrophilic bromomethyl group at the 4-position enables one-step diversification with amine-, thiol-, and alkoxide-containing fragments to generate focused libraries of 4-substituted-2-(difluoromethoxy)benzoxazoles. This strategy is directly relevant to medicinal chemistry programs targeting kinase ATP-binding pockets, bromodomain-containing proteins, and histone methyltransferases—target classes where the benzoxazole scaffold has demonstrated privileged binding characteristics [1]. The pre-installed –OCHF₂ group provides a metabolically stable, lipophilic hydrogen bond donor that can engage backbone carbonyls or structural water molecules in the target binding site, as demonstrated crystallographically for CF₂H-containing ligands [2]. By procuring the dual-functionalized building block, medicinal chemists can access 50–200 compound arrays in a single synthetic step, avoiding the low-yielding late-stage difluoromethoxylation that would be required when starting from non-fluorinated benzoxazole precursors .

Targeted Covalent Inhibitor (TCI) Design Exploiting the Bromomethyl Electrophile

The benzylic bromomethyl group represents a moderately reactive electrophilic warhead suitable for targeted covalent inhibitor design. Unlike highly reactive acrylamide warheads, the benzyl bromide moiety requires proximity-driven activation by a nucleophilic residue (e.g., cysteine thiolate) in the target protein's binding site, offering a tunable reactivity profile that can be modulated by the electron-withdrawing difluoromethoxy substituent at the 2-position [1]. The –OCHF₂ group's electron-withdrawing character (estimated Hammett σₚ ≈ +0.3 to +0.4) modestly activates the benzylic bromide toward nucleophilic attack while simultaneously providing the hydrogen-bonding interactions that drive reversible binding affinity—a dual role that is not accessible with the corresponding non-fluorinated or –OCF₃-substituted analogs [2].

Late-Stage Functionalization of Advanced Intermediates in Agrochemical and Pharmaceutical Process Chemistry

In process chemistry routes where the benzoxazole core is constructed early and diversified late, the bromomethyl group provides a robust, orthogonal handle for C–N, C–O, C–S, and C–C bond formation under conditions compatible with multi-functionalized substrates. The demonstrated yield of up to 85% for bromomethyl benzoxazole intermediates in domino nucleophilic substitution–cyclization reactions under transition-metal-free conditions underscores the practical scalability of this chemistry [1]. The difluoromethoxy group, once installed, is stable to the reducing, oxidizing, and basic conditions commonly employed in downstream transformations, unlike ester or carbamate protecting groups that require additional deprotection steps [2].

Chemical Biology Probe Development Leveraging the –OCHF₂ Group as a ¹⁹F NMR Reporter

The difluoromethoxy group contains two chemically equivalent fluorine atoms that produce a characteristic ¹⁹F NMR signal, enabling the compound and its derivatives to serve as ¹⁹F NMR probes for studying protein-ligand interactions, conformational dynamics, and cellular uptake. The CF₂H proton also serves as a sensitive ¹H NMR reporter of hydrogen bonding environments, with a demonstrated deshielding of Δδ = +0.78 ppm upon engagement in intramolecular CF₂–H···O interactions [1]. This dual NMR handle (¹H and ¹⁹F) is absent in methoxy and most other alkoxy analogs, making the –OCHF₂-substituted benzoxazole uniquely suited for biophysical studies where direct observation of ligand binding is required without isotopic labeling [2].

Quote Request

Request a Quote for 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.